molecular formula C17H11FO2 B6364444 2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95% CAS No. 1183948-16-4

2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%

Cat. No. B6364444
CAS RN: 1183948-16-4
M. Wt: 266.27 g/mol
InChI Key: HZWOPQAASIJSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%, is a compound that has been studied for its potential applications in various scientific fields. It is a fluorinated derivative of naphthoic acid, and is used in pharmaceutical, agricultural, and industrial applications. This compound has unique properties and can be used as a raw material for several synthesis processes.

Scientific Research Applications

2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%, has been used in various scientific research applications. It has been used in the synthesis of several pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. It has also been used in the synthesis of agricultural chemicals, such as herbicides and fungicides. Furthermore, it has been used in the synthesis of industrial chemicals, such as surfactants and lubricants.

Mechanism of Action

2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%, is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX, 2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%, can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%, is believed to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Furthermore, it has been shown to reduce the levels of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%, has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Furthermore, it is chemically stable and can be used in a variety of experiments. However, it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it can be toxic at high concentrations, so it is important to use it with caution.

Future Directions

There are several potential future directions for research involving 2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95%. One potential direction is to further explore its potential applications in pharmaceuticals and agriculture. Additionally, further research could be conducted to explore its potential applications in industrial processes. Furthermore, more research could be conducted to explore its potential effects on biochemical and physiological processes. Finally, research could be conducted to explore the potential toxicity of the compound and to develop methods to reduce its toxicity.

Synthesis Methods

2-Fluoro-4-(naphthalen-1-yl)benzoic acid, 95% can be synthesized using a variety of methods. One common method is the reaction of 4-fluoronaphthalene and ethyl bromide in the presence of magnesium. This method yields a 95% pure product. Another method is the reaction of 2-fluoronaphthalene and ethyl bromide in the presence of sodium ethoxide. This method yields a product with over 99% purity.

properties

IUPAC Name

2-fluoro-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWOPQAASIJSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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